molecular formula C17H19BrCl3NO2 B4141276 {2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride

{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride

Cat. No. B4141276
M. Wt: 455.6 g/mol
InChI Key: WTFZWLVVULZFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BDBM for short. This compound has been studied for its potential use in various fields, including pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The exact mechanism of action of BDBM is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the brain, including the serotonin receptor and the GABA receptor. BDBM has been shown to increase the activity of these receptors, which may be responsible for its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
BDBM has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines. BDBM has also been shown to have antioxidant properties, which may be responsible for its potential use in cancer treatment. Additionally, BDBM has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BDBM in lab experiments is its potential as a research tool for studying the activity of certain receptors in the brain. However, there are also several limitations to using BDBM in lab experiments. One of the primary limitations is the potential for toxicity. BDBM has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain types of experiments. Additionally, the exact mechanism of action of BDBM is not fully understood, which may make it difficult to interpret the results of certain experiments.

Future Directions

There are several potential future directions for research on BDBM. One potential direction is the development of more selective analogs of BDBM that target specific receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of BDBM and to determine its potential use in the treatment of various diseases. Finally, more research is needed to fully understand the potential toxicity of BDBM and to determine its safety for use in humans.

Scientific Research Applications

BDBM has been studied for its potential use in various scientific research fields. One of the primary applications of BDBM is in pharmacology. It has been shown to have potential as an anti-inflammatory agent and as a potential treatment for certain types of cancer. BDBM has also been studied for its potential use in neuropharmacology. It has been shown to have anxiolytic and antidepressant-like effects in animal models.

properties

IUPAC Name

1-[2-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrCl2NO2.ClH/c1-3-22-16-6-12(9-21-2)14(18)8-17(16)23-10-11-4-5-13(19)7-15(11)20;/h4-8,21H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFZWLVVULZFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CNC)Br)OCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrCl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]-N-methylmethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride
Reactant of Route 2
{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride
Reactant of Route 3
{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride
Reactant of Route 4
{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride
Reactant of Route 5
{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride

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